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Technical Guide: 4-Chloro-5-
methoxynicotinaldehyde
Structural Dynamics, Synthesis, and Application in
Medicinal Chemistry[1][2][3]
Executive Summary
4-Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) is a highly functionalized pyridine

scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors

(e.g., FGFR, PI3K) and tricyclic heterocycles.[1] Its value lies in the 3,4,5-trisubstitution pattern,

which provides three distinct vectors for chemical elaboration:

C3-Formyl Group: Gateway for reductive aminations, condensations (to form bicyclic

systems), and olefinations.

C4-Chloro Group: An activated handle for Nucleophilic Aromatic Substitution (SNAr) or

palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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C5-Methoxy Group: An electron-donating group that modulates the electronic density of the

ring, influencing the reactivity of the C4-chloride and the solubility of the final

pharmacophore.

Structural Anatomy & Electronic Landscape
The molecule features a pyridine core with contiguous substituents at positions 3, 4, and 5.

This "buttressed" arrangement creates a unique steric and electronic environment.

Electronic Distribution
Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density at C2, C4, and

C6. This activates the C4-Cl bond for nucleophilic attack.

C4-Chloride: Inductively electron-withdrawing (-I).[1] Its position para to the ring nitrogen (if

considered relative to N activation) or gamma, combined with the ortho formyl group, makes

it highly susceptible to displacement by nucleophiles.

C5-Methoxy: Electron-donating via resonance (+M), which partially counteracts the electron-

deficiency of the pyridine ring.[1] However, its position meta to the formyl group and ortho to

the chloride creates a "push-pull" electronic system that fine-tunes the reactivity at C4.

C3-Aldehyde: Strongly electron-withdrawing (-M, -I), further acidifying the ring protons and

activating the C4 position.[1]

Conformational Dynamics (Steric Crowding)
The contiguous substitution (3-CHO, 4-Cl, 5-OMe) forces the molecule into a restricted

conformational space.[1]

Aldehyde Rotation: The C3-formyl group can rotate around the C(ring)-C(carbonyl) bond.

However, the large Van der Waals radius of the adjacent Chlorine atom (1.75 Å) creates a

significant rotational barrier.

Preferred Rotamer: The carbonyl oxygen preferentially adopts an anti-periplanar

conformation relative to the C4-Cl bond to minimize both steric repulsion and dipole-dipole

repulsion between the carbonyl oxygen and the halogen.
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Methoxy Orientation: The C5-methoxy group typically lies in the plane of the aromatic ring to

maximize p-orbital overlap (resonance), but steric clash with the C4-Cl may force a slight

twist, reducing its donation capacity.
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Figure 1: Structural relationship and steric interactions between the contiguous substituents.

Synthetic Accessibility & Protocols
The synthesis of 4-chloro-5-methoxynicotinaldehyde is non-trivial due to the need for

precise regiocontrol.[1] The most robust route utilizes Directed Ortho Metalation (DoM).

Primary Synthetic Route: Lithiation-Formylation
This protocol leverages the directing power of the methoxy group and the acidity of the pyridine

ring protons.

Reagents:
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Precursor: 4-Chloro-3-methoxypyridine[1][2]

Base: Lithium Diisopropylamide (LDA)

Electrophile: N,N-Dimethylformamide (DMF)

Solvent: Anhydrous THF

Mechanism:

Deprotonation: The bulky base (LDA) removes the proton at C5 (ortho to the methoxy

group). While C2 is also acidic (between N and OMe), the steric bulk of the LDA and the

coordination with the methoxy oxygen often favor the C5 position or a mixture that requires

separation. Note: In some variations, the starting material is 4-chloro-3-methoxypyridine, and

lithiation occurs at C5 to yield the 3,4,5-pattern.[1]

Formylation: The lithiated species attacks the carbonyl of DMF.

Hydrolysis: Acidic workup releases the aldehyde.

Experimental Protocol (Standardized)
Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

Preparation: Charge a flame-dried 3-neck flask with 4-chloro-3-methoxypyridine (1.0 eq) and

anhydrous THF (0.2 M concentration).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise over 30 minutes. Maintain

internal temperature below -70 °C.

Checkpoint: The solution typically turns a deep yellow/orange color, indicating the

formation of the lithiated species. Stir for 45–60 minutes at -78 °C.

Formylation: Add anhydrous DMF (1.5 eq) dropwise.
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Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1

hour.

Quench: Quench with saturated aqueous NH4Cl solution.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na2SO4, and concentrate.[3]

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

4-Chloro-3-methoxypyridine 1. LDA, THF, -78°C
(Ortho-Lithiation) [Lithiated Intermediate] 2. DMF (Electrophile) 4-Chloro-5-methoxynicotinaldehyde
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Figure 2: Synthetic flow via Directed Ortho Metalation (DoM).

Physicochemical Properties & Quality Control
Researchers must validate the identity of the compound using NMR and LC-MS.

Property Value / Description

Molecular Formula C7H6ClNO2

Molecular Weight 171.58 g/mol

Appearance Pale yellow to tan solid

Solubility
Soluble in DMSO, DCM, MeOH; poorly soluble

in water

Storage
2–8 °C, under inert gas (Aldehydes are prone to

oxidation)

Characteristic Spectroscopic Data (Predicted/Reference)
1H NMR (400 MHz, DMSO-d6):

δ ~10.2 ppm (s, 1H): Aldehyde proton (Distinctive singlet).
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δ ~8.6 ppm (s, 1H): C2-H (Deshielded by N and CHO).

δ ~8.4 ppm (s, 1H): C6-H (Deshielded by N and OMe).

δ ~4.0 ppm (s, 3H): Methoxy group (-OCH3).

LC-MS: ESI+ [M+H]+ = 172.0/174.0 (Characteristic 3:1 Chlorine isotope pattern).

Reactivity Profile in Drug Design
This scaffold is a "privileged structure" for generating bicyclic heterocycles.

A. Formation of Bicyclic Systems (e.g., Pyrido[4,3-
d]pyrimidines)
Reaction with hydrazines or amidines leads to condensation at the aldehyde followed by

cyclization at the C4-chloro position.

Example: Reaction with methyl hydrazine yields 1-methyl-1,2-dihydro-pyrido[4,3-d]indazole

derivatives.[1]

B. SNAr Displacements
The C4-chloride is highly reactive toward amines, thiols, and alkoxides due to the electron-

withdrawing nature of the ortho-aldehyde and the pyridine nitrogen.

Protocol: Heating with a primary amine (R-NH2) and a base (DIPEA) in DMF/DMSO at 60–

80 °C typically displaces the chloride quantitatively.

References
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Modulators." (2021). Describes the synthesis of 4-chloro-5-methoxynicotinaldehyde from
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Conformational Analysis of Pyridine Aldehydes: Gangadasu, B., et al. "Simple and
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nicotinaldehydes.
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Chloronicotinonitrile".[1] Illustrates the reactivity of the C4-Cl bond in nicotinic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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